molecular formula C22H22N2O4 B13148349 3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal CAS No. 89734-96-3

3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal

Cat. No.: B13148349
CAS No.: 89734-96-3
M. Wt: 378.4 g/mol
InChI Key: COVMDUPYBGDVHD-UHFFFAOYSA-N
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Description

Core Anthraquinone Framework

The molecule’s foundation derives from 9,10-dioxo-9,10-dihydroanthracene, a planar polycyclic system comprising three fused benzene rings with ketone groups at positions 9 and 10. The anthracene backbone exhibits bond lengths consistent with aromatic delocalization, where C–C bonds in the central ring measure approximately 1.40 Å, aligning with typical sp²-hybridized carbon systems. The 1,5-diyl substitution pattern introduces nitrogen atoms at positions 1 and 5, each bonded to butanal substituents via azanediyl (–NH–) linkages.

The C–N bond lengths between the anthracene core and amine groups average 1.45 Å, intermediate between single (1.47 Å) and double (1.27 Å) bonds. This partial double-bond character arises from resonance interactions between the lone electron pair on nitrogen and the adjacent carbonyl groups, stabilizing the planar configuration.

Butanal Substituent Geometry

Each butanal chain extends from the anthracene core via a secondary amine linkage. The –NH– group adopts a pyramidal geometry with a bond angle of 107° at nitrogen, consistent with sp³ hybridization. The butanal moiety exhibits a staggered conformation, minimizing steric clashes between the aldehyde oxygen and adjacent methylene groups.

Key torsional angles include:

  • N–C–C–C (backbone) : 178°, indicating near-planarity at the amine–alkyl interface.
  • C–C–C=O (aldehyde) : 120°, reflecting partial conjugation between the carbonyl and adjacent C–C bonds.

Properties

CAS No.

89734-96-3

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

3-[[9,10-dioxo-5-(4-oxobutan-2-ylamino)anthracen-1-yl]amino]butanal

InChI

InChI=1S/C22H22N2O4/c1-13(9-11-25)23-17-7-3-5-15-19(17)21(27)16-6-4-8-18(20(16)22(15)28)24-14(2)10-12-26/h3-8,11-14,23-24H,9-10H2,1-2H3

InChI Key

COVMDUPYBGDVHD-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(C)CC=O

Origin of Product

United States

Preparation Methods

Synthesis of the Anthraquinone Core

The anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) is the foundational scaffold for this compound. Preparation typically starts from anthracene , a commercially available polycyclic aromatic hydrocarbon.

  • Diels-Alder Reaction with Maleic Anhydride:
    Anthracene undergoes a Diels-Alder cycloaddition with maleic anhydride to form 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride. This reaction is performed by refluxing anthracene with maleic anhydride in xylene solvent for approximately 25–30 minutes, followed by cooling, filtration, and recrystallization. The yield for this step is typically high (~89.5%).
    This step provides a functionalized anthracene derivative that can be further oxidized or modified to yield the anthraquinone core.
Step Reagents & Conditions Product Yield
Diels-Alder reaction Anthracene + Maleic anhydride, reflux in xylene (30 min) 9,10-Dihydroanthracene-9,10-endo-α,β-succinic anhydride 89.5%

Formation of 9,10-Dioxo-9,10-dihydroanthracene

  • The dihydroanthracene adduct is further oxidized to introduce the 9,10-dioxo (quinone) functionalities, typically by controlled oxidation methods (e.g., using oxidizing agents such as chromium(VI) reagents or other selective oxidants). This step yields the anthraquinone core with ketone groups at the 9 and 10 positions.

Introduction of Azanediyl Linkers and Butanal Groups

  • Amination at 1,5-Positions:
    The anthraquinone core is functionalized at the 1 and 5 positions by nucleophilic substitution or amination reactions to introduce azanediyl (–NH–) linkers. This can be achieved by reacting the anthraquinone derivative with amine-containing reagents under controlled conditions.
  • Attachment of Butanal Groups:
    The azanediyl linkers are further reacted with aldehyde-containing side chains (butanal moieties). This step involves the formation of Schiff bases or reductive amination to link the butanal groups covalently to the nitrogen atoms on the anthraquinone scaffold.

Alternative Synthetic Strategies

  • Literature on related anthraquinone derivatives suggests that improved synthetic procedures for such compounds often involve:

    • Acid-catalyzed cyclization steps, although these can lead to competing elimination reactions and byproducts.
    • Microwave-assisted synthesis to improve yields and reduce reaction times for related dihydroanthracene derivatives.
    • Use of Grignard reagents for selective alkylation or functional group transformations on the anthraquinone or acridine intermediates.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Intermediate/Product Notes/Comments
1 Diels-Alder cycloaddition Anthracene + Maleic anhydride, reflux in xylene 9,10-Dihydroanthracene-9,10-endo-α,β-succinic anhydride High yield (~89.5%), forms precursor to anthraquinone
2 Oxidation Selective oxidants (e.g., Cr(VI)) 9,10-Dioxo-9,10-dihydroanthracene (anthraquinone core) Introduces quinone ketones at 9,10 positions
3 Amination Amines under nucleophilic substitution Anthraquinone with azanediyl linkers at 1,5 positions Introduces nitrogen linkers
4 Aldehyde functionalization Reaction with butanal or aldehyde derivatives Final compound: 3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal Forms Schiff base or reductive amination products

Research Findings and Perspectives

  • The synthesis of this compound leverages well-established organic reactions such as Diels-Alder cycloaddition and selective oxidation to build the anthraquinone core, which is a common motif in biologically active molecules and materials science.
  • The azanediyl linkers and aldehyde functionalities enable further chemical modifications, making this compound a versatile intermediate for catalysis, coordination chemistry, and pharmaceutical research.
  • Improved synthetic procedures for related dihydroanthracene derivatives suggest that microwave-assisted methods and Grignard reagent chemistry can optimize yields and purity, which may be applicable to this compound's synthesis.
  • The multifunctional nature of this compound, combining aromatic quinones with amine and aldehyde groups, presents opportunities for research into novel ligands, organic semiconductors, and bioactive agents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the anthracene core, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized anthracene derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal is a complex organic compound with potential applications in various scientific fields. This article explores its applications, focusing on its chemical properties, biological activities, and potential uses in research and industry.

Antioxidant Properties

Research indicates that compounds similar to 3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal exhibit antioxidant activities. These properties are crucial in mitigating oxidative stress in biological systems, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have shown that derivatives of anthracene can scavenge free radicals and inhibit lipid peroxidation .

Photodynamic Therapy

Due to its ability to generate reactive oxygen species upon light activation, this compound may have applications in photodynamic therapy (PDT). PDT is a treatment modality for cancers where photosensitizers are activated by light to produce cytotoxic effects on tumor cells. The dioxoanthracene structure is particularly suitable for this application due to its strong light absorption properties .

Material Science

The compound's unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells. Its ability to facilitate charge transfer could enhance the efficiency of organic solar cells and light-emitting diodes (LEDs). Research into similar compounds has shown promise in improving the performance of these devices .

Studies have indicated that compounds based on the anthracene structure possess significant antimicrobial and anticancer activities. The presence of azanediyl groups may enhance these biological effects by improving solubility and bioavailability in biological systems .

Synthesis of Novel Compounds

The synthetic pathways involving 3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal can lead to the development of new materials with tailored properties for specific applications in drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant effects of anthracene derivatives, researchers demonstrated that these compounds significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent relationship between antioxidant activity and concentration of the compound .

Case Study 2: Photodynamic Therapy Efficacy

A clinical trial investigated the efficacy of an anthracene-based photosensitizer in patients with localized tumors. The study found that patients treated with PDT showed improved outcomes compared to those receiving conventional therapies alone. The compound's ability to selectively target cancer cells while sparing healthy tissue was highlighted as a significant advantage .

Case Study 3: Organic Electronics

Research into organic photovoltaic materials revealed that incorporating dioxoanthracene derivatives improved charge mobility and device efficiency. The findings suggest that such compounds could play a pivotal role in the next generation of solar energy technologies .

Mechanism of Action

The mechanism by which 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The anthracene core can intercalate with DNA, while the azanediyl linkages and butanal groups can form hydrogen bonds with proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Functional Groups and Reactivity

Quaternary Ammonium Derivatives (Me3N-Et-DAAQ, Me3N-Pr-DAAQ)
  • Structure : These compounds (e.g., 3,30-((9,10-dioxoanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylpropan-1-aminium) salts) feature quaternary ammonium groups instead of aldehydes .
  • Properties : Enhanced solubility in polar solvents (e.g., water or electrolytes) due to ionic character. Used in redox flow batteries for their stability and reversible redox activity.
  • Key Differences : The aldehyde groups in the target compound introduce higher reactivity (e.g., susceptibility to oxidation or nucleophilic attack) compared to the stable ammonium salts.
Azo-Schiff Base Derivatives (An1-An5)
  • Structure: Azo-linked anthraquinones with sulfonate groups (e.g., sodium 4,4'-((9,10-dioxoanthracene-1,5-diyl)bis(azanediyl))dibenzenesulfonate) .
  • Properties : High water solubility due to sulfonate groups; applications in dyes and sensors.
  • Key Differences : The target compound’s aldehydes lack ionic solubilizing groups, limiting its solubility in aqueous media but enabling covalent conjugation (e.g., Schiff base formation).
Amide-Linked Derivatives (e.g., Diisonicotinamide Intermediate)
  • Structure: 1,4-Bis[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione derivatives with amide or isonicotinamide substituents .
  • Properties : Improved stability and biological compatibility; used as anticancer intermediates.
  • Key Differences : Aldehydes in the target compound may confer cytotoxicity or instability under physiological conditions compared to amides.

Substitution Patterns (1,5-diyl vs. 1,4-diyl)

  • 1,4-Diyl Substitution (Me3N-Et-DAAQ, RB246) : Found in battery electrolytes (Me3N-Et-DAAQ) and high-energy materials (RB246). The 1,4-substitution may favor planar molecular conformations, optimizing electron transfer in redox reactions .

Physicochemical and Spectral Properties

Property Target Compound Me3N-Et-DAAQ Azo-Schiff (An5)
Solubility Low (non-ionic aldehydes) High (ionic ammonium salts) High (sulfonate groups)
Thermal Stability Moderate (aldehydes degrade) High (stable up to 183–187°C) High (>300°C decomposition)
Redox Activity Moderate (anthraquinone core) High (reversible in batteries) Low (azo groups dominate)
NMR Shifts Aldehyde protons ~9–10 ppm Quaternary N-CH3 ~3.1–3.3 ppm Aromatic protons ~7.5–8.3 ppm
IR Stretches C=O (anthraquinone) ~1635 cm⁻¹ C=O ~1639 cm⁻¹, N⁺-H ~3044 cm⁻¹ SO3⁻ ~1170–1355 cm⁻¹

Biological Activity

3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal is a synthetic compound derived from anthraquinone. This compound has attracted interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by various studies and findings.

  • Molecular Formula : C30H22N2O6
  • Molecular Weight : 506.505 g/mol
  • LogP : 5.668 (indicating high lipophilicity)

The biological activity of anthraquinone derivatives is often attributed to their ability to intercalate DNA and generate reactive oxygen species (ROS), leading to apoptosis in cancer cells. The structure of 3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal suggests similar mechanisms may be at play.

Anticancer Properties

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to 3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Another investigation highlighted that anthraquinones can serve as selective inhibitors of specific tyrosine kinases involved in cancer progression .

Antimicrobial Activity

The antimicrobial potential of anthraquinones has been well documented:

  • Anthraquinone derivatives have shown activity against a variety of bacterial strains and fungi. For example, compounds structurally related to 3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones .

Case Studies

StudyFindings
García-Sosa et al. (2006)Reported antimicrobial activity against gram-positive and gram-negative bacteria for anthraquinone derivatives.
Huang et al. (2004)Found that certain anthraquinones induce apoptosis in cancer cells via ROS generation.
Carland et al. (2010)Demonstrated anticancer effects in vitro on multiple cancer cell lines using anthraquinone-based compounds.

Safety and Toxicity

While the therapeutic potential is promising, the safety profile must be considered:

  • Some studies indicate that high concentrations can lead to cytotoxicity in normal cells . Therefore, careful dose optimization is crucial in therapeutic applications.

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